Lu AF21934

Descripción

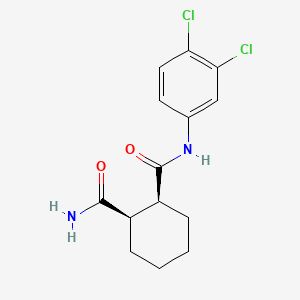

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZWCJNDWOBAM-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Therapeutic Potential of Lu AF21934: A Deep Dive into its Mechanism of Action in Schizophrenia Models

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), reveals a novel and promising mechanism of action for the treatment of schizophrenia. Preclinical studies demonstrate that Lu AF21934 exhibits significant antipsychotic-like effects, addressing positive, negative, and cognitive symptoms in various animal models. Crucially, its therapeutic efficacy is intricately linked to the serotonergic system, specifically requiring functional 5-HT1A receptor signaling. This whitepaper provides an in-depth examination of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: A Synergistic Interplay between Glutamate and Serotonin Systems

Lu AF21934 acts as a positive allosteric modulator of the mGlu4 receptor, meaning it does not activate the receptor directly but enhances the receptor's response to its natural ligand, glutamate.[1][2][3] The mGlu4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulatory action on the glutamatergic system is believed to be a key component of its antipsychotic effects.[1]

A pivotal finding in the preclinical evaluation of Lu AF21934 is the discovery that its antipsychotic-like activity is dependent on the 5-HT1A receptor.[1] This was demonstrated in a series of experiments where the effects of Lu AF21934 were blocked by the selective 5-HT1A receptor antagonist, WAY100635. Conversely, co-administration of sub-effective doses of Lu AF21934 and the 5-HT1A receptor agonist, (R)-(+)-8-hydroxy-DPAT, produced a significant antipsychotic-like effect. This suggests a functional interaction or cross-talk between the mGlu4 and 5-HT1A receptor signaling pathways is essential for the therapeutic action of Lu AF21934.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Lu AF21934.

Table 1: In Vitro Receptor Activity

| Parameter | Value | Reference |

| EC50 for mGlu4 receptor | 500 nM |

Table 2: In Vivo Efficacy in Animal Models of Schizophrenia

| Animal Model | Effect of Lu AF21934 | Effective Dose | Reference |

| MK-801-induced hyperactivity (mouse) | Reversal of hyperactivity | 1 mg/kg, s.c. | |

| DOI-induced head twitches (mouse) | Inhibition of head twitches | 2 mg/kg | |

| MK-801-induced social interaction deficits (rat) | Reversal of deficits | Not specified | |

| Novel object recognition test (rat) | Reversal of cognitive deficits | 2 mg/kg (sub-effective) in combination with 0.01 mg/kg (R)-(+)-8-hydroxy-DPAT | |

| Spatial delayed alteration test (rat) | Reversal of cognitive deficits | Not specified | |

| MK-801-induced dopamine and serotonin release (microdialysis) | Inhibition of release | 5 mg/kg | |

| Harmaline-induced hyperactivity (rat) | Reversal of hyperactivity | 0.5 and 2.5 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

MK-801-Induced Hyperactivity in Mice

-

Objective: To assess the effect of Lu AF21934 on locomotor hyperactivity induced by the NMDA receptor antagonist MK-801, a model for positive symptoms of schizophrenia.

-

Animals: Male mice.

-

Procedure:

-

Mice are habituated to the experimental cages (e.g., automated photo-beam activity cages) for a designated period.

-

Lu AF21934 (e.g., 1 mg/kg, s.c.) or vehicle is administered.

-

After a pre-treatment period (e.g., 60 minutes), MK-801 (e.g., 0.3 mg/kg, i.p.) or saline is administered.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60 minutes).

-

-

To study 5-HT1A receptor involvement:

-

The 5-HT1A antagonist WAY100635 (e.g., 0.1 mg/kg, i.p.) is administered prior to Lu AF21934.

-

A sub-effective dose of Lu AF21934 is co-administered with a sub-effective dose of the 5-HT1A agonist (R)-(+)-8-hydroxy-DPAT.

-

DOI-Induced Head Twitches in Mice

-

Objective: To evaluate the effect of Lu AF21934 on head twitches induced by the 5-HT2A/2C receptor agonist DOI, another model for positive symptoms.

-

Animals: Male mice.

-

Procedure:

-

Lu AF21934 (e.g., 2 mg/kg) or vehicle is administered.

-

After a pre-treatment period, DOI (e.g., 2.5 mg/kg, s.c.) is administered.

-

The number of head twitches is observed and counted for a defined period (e.g., 30 minutes).

-

Microdialysis for Dopamine and Serotonin Release

-

Objective: To measure the effect of Lu AF21934 on MK-801-induced increases in extracellular dopamine and serotonin levels in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

-

Animals: Rats with surgically implanted microdialysis probes.

-

Procedure:

-

Following a baseline collection of dialysate samples, Lu AF21934 (e.g., 5 mg/kg) or vehicle is administered.

-

After a pre-treatment period, MK-801 is administered.

-

Dialysate samples are collected at regular intervals and analyzed for dopamine and serotonin concentrations using high-performance liquid chromatography (HPLC).

-

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental logic.

Caption: Lu AF21934 enhances the inhibitory effect of glutamate on presynaptic glutamate release.

Caption: The antipsychotic effects of Lu AF21934 are dependent on 5-HT1A receptor signaling.

References

- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

a selective positive allosteric modulator of mGluR4

An In-depth Technical Guide to a Selective Positive Allosteric Modulator of mGluR4: VU0155041

Introduction

The metabotropic glutamate receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, positive allosteric modulators (PAMs) offer a more nuanced approach. These molecules bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous ligand, glutamate. This mechanism provides greater spatial and temporal precision in modulating receptor activity, aligning it more closely with natural physiological processes.

This technical guide focuses on a specific and well-characterized selective mGluR4 PAM, VU0155041. We will delve into its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for VU0155041, a potent and selective mGluR4 PAM. This data is crucial for understanding its activity profile and for designing further experiments.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 335 nM | HEK293 | Agonist-induced [35S]GTPγS binding | |

| Fold Potentiation of Glutamate EC50 | ~10-fold | CHO | Not specified | |

| Selectivity vs. other mGluRs | Inactive up to 10 µM | Various | Not specified |

Table 1: In Vitro Pharmacology of VU0155041

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of pharmacological research. Below are the protocols for key assays used to characterize VU0155041.

[35S]GTPγS Binding Assay

This assay is a functional measure of G protein-coupled receptor (GPCR) activation. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified upon receptor stimulation.

a) Membrane Preparation:

-

HEK293 cells stably expressing rat mGluR4 are harvested.

-

Cells are homogenized in a buffer containing 20 mM HEPES and 10 mM EDTA, pH 7.4.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in a buffer containing 20 mM HEPES and 0.1 mM EDTA, pH 7.4, and centrifuged again.

-

The final membrane pellet is resuspended in the same buffer and stored at -80°C.

b) Assay Procedure:

-

The assay is performed in a final volume of 100 µL.

-

Membranes (10-20 µg of protein) are incubated with 0.1 nM [35S]GTPγS, 100 µM GDP, and varying concentrations of VU0155041 in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

The reaction is initiated by the addition of an EC20 concentration of glutamate.

-

After a 60-minute incubation at 30°C, the reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

-

The filters are washed with ice-cold buffer.

-

Scintillation fluid is added to the dried filters, and radioactivity is quantified using a liquid scintillation counter.

c) Data Analysis:

-

Data are normalized to the response of a saturating concentration of glutamate.

-

EC50 values are calculated using a non-linear regression analysis with a sigmoidal dose-response curve.

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for the [35S]GTPγS binding assay.

Signaling Pathways of mGluR4

mGluR4 is a Gi/o-coupled receptor. Its activation by glutamate, potentiated by a PAM like VU0155041, initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.

Canonical mGluR4 Signaling Pathway

Caption: Canonical Gi/o signaling pathway of mGluR4.

Conclusion

VU0155041 stands as a valuable pharmacological tool for probing the function of mGluR4 and as a lead compound for the development of novel therapeutics. Its high potency and selectivity, as determined by the assays detailed in this guide, underscore the potential of targeting mGluR4 for the treatment of CNS disorders. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this exciting area of neuropharmacology.

Lu AF21934 and 5-HT1A receptor interaction

An In-Depth Technical Guide on the Functional Interaction Between Lu AF21934 and the 5-HT1A Receptor

Introduction

Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] Preclinical studies have demonstrated its potential as an antipsychotic agent, showing efficacy in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.[1][2] While Lu AF21934's primary target is the mGlu4 receptor, extensive research has revealed that its antipsychotic-like effects are critically dependent on the signaling of the serotonin 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of the functional interaction between Lu AF21934 and the 5-HT1A receptor, detailing the experimental evidence, methodologies, and proposed signaling pathways for researchers, scientists, and drug development professionals.

Data Presentation: In-Vivo Evidence of Functional Interaction

The following tables summarize the key in-vivo findings that establish the functional link between Lu AF21934 and the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Antagonism on the Effects of Lu AF21934

| Behavioral Model | Species | Lu AF21934 Effect | Antagonist | Antagonist Effect on Lu AF21934 Action |

| MK-801-induced hyperactivity | Mice | Reversal of hyperactivity | WAY100635 (0.1 mg/kg) | Inhibition of Lu AF21934's effect |

| DOI-induced head twitches | Mice | Reduction of head twitches | WAY100635 (0.1 mg/kg) | Inhibition of Lu AF21934's effect |

| MK-801-induced social interaction deficits | N/A | Reversal of deficits | WAY100635 (0.1 mg/kg) | Inhibition of Lu AF21934's effect |

| Novel object recognition | N/A | Reversal of cognitive deficits | WAY100635 (0.1 mg/kg) | Inhibition of Lu AF21934's effect |

| Spatial delayed alteration test | Rats | Reversal of cognitive deficits | WAY100635 (0.1 mg/kg) | Inhibition of Lu AF21934's effect |

Table 2: Synergistic Effects with a 5-HT1A Receptor Agonist

| Behavioral Model | Species | Sub-effective Lu AF21934 Dose | Sub-effective Agonist & Dose | Combined Effect |

| DOI-induced head twitches | Mice | 1 mg/kg | (R)-(+)-8-hydroxy-DPAT (0.01 mg/kg) | Clear reduction in head twitches |

| Spatial delayed alteration test | Rats | 2 mg/kg | (R)-(+)-8-hydroxy-DPAT (0.01 mg/kg) | Clear improvement in task performance |

Table 3: Neurochemical Effects of Lu AF21934

| Condition | Lu AF21934 Dose | Effect on Dopamine Release | Effect on 5-HT Release |

| MK-801-induced increase | 5 mg/kg | Inhibition of increase | Inhibition of increase |

Experimental Protocols

MK-801-Induced Hyperactivity

This model is used to assess potential antipsychotic activity, particularly against positive symptoms.

-

Animals: Male mice are used.

-

Procedure:

-

Mice are habituated to the testing environment.

-

Lu AF21934 is administered at the desired dose (e.g., 5 mg/kg).

-

After a set pre-treatment time (e.g., 60 minutes), MK-801 (a non-competitive NMDA receptor antagonist) is administered to induce hyperlocomotion.

-

Locomotor activity is then recorded for a specified period.

-

For antagonist studies, the 5-HT1A antagonist WAY100635 (0.1 mg/kg) is administered prior to Lu AF21934.

-

DOI-Induced Head Twitches

This model is also used to evaluate potential efficacy against positive symptoms.

-

Animals: Male mice are used.

-

Procedure:

-

Lu AF21934 is administered.

-

After the pre-treatment period, 2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C receptor agonist, is administered to induce head-twitch responses.

-

The number of head twitches is counted for a defined observation period.

-

For synergistic studies, sub-effective doses of Lu AF21934 and a 5-HT1A agonist are co-administered.

-

In-Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Animals: Rats are typically used.

-

Procedure:

-

A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex).

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals.

-

Lu AF21934 and/or other compounds are administered.

-

Neurotransmitter levels (e.g., dopamine, serotonin) in the dialysate are quantified using high-performance liquid chromatography (HPLC).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for Lu AF21934.

Caption: Experimental workflow for antagonist studies.

References

- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lu AF21934 in Modulating Glutamate Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is predominantly located presynaptically and plays a crucial role in regulating neurotransmitter release. Its activation generally leads to a decrease in the release of glutamate and other neurotransmitters. Due to its modulatory role in the glutamatergic system, Lu AF21934 has been investigated for its therapeutic potential in central nervous system (CNS) disorders, particularly those associated with glutamate dysregulation, such as schizophrenia. This technical guide provides an in-depth overview of the pharmacological properties of Lu AF21934, its mechanism of action in modulating glutamate transmission, and the experimental methodologies used to characterize its effects.

Core Properties and Mechanism of Action

Lu AF21934 enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGlu4 receptor. This allosteric modulation allows for a fine-tuning of glutamatergic signaling rather than a direct agonism or antagonism, which can be advantageous in a therapeutic context. The primary mechanism of action of Lu AF21934 involves the potentiation of mGlu4 receptor activity, which is coupled to the inhibitory G-protein (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, this signaling cascade ultimately leads to a reduction in neurotransmitter release, including glutamate.

A significant aspect of Lu AF21934's pharmacological profile is the dependency of its behavioral effects on the serotonin 1A (5-HT1A) receptor signaling pathway. Preclinical studies have demonstrated that the antipsychotic-like effects of Lu AF21934 can be blocked by 5-HT1A receptor antagonists. This suggests a functional interaction or crosstalk between the mGlu4 and 5-HT1A receptor systems, which may involve receptor heteromerization or downstream signaling convergence.

Quantitative Data Summary

The following tables summarize the key quantitative data for Lu AF21934 from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Data for Lu AF21934

| Parameter | Value | Receptor/System | Notes |

| EC50 | 500 - 550 nM | Human mGlu4 Receptor | Half-maximal effective concentration for potentiation of glutamate response.[1][2] |

| Emax | 120% | mGlu4 Receptor | Maximum potentiation effect relative to a standard agonist. |

| Glutamate Fold-Shift | 5 | mGlu4 Receptor | The factor by which the glutamate EC50 is shifted to the left in the presence of the PAM. |

Table 2: In Vivo Efficacy of Lu AF21934 in Preclinical Models

| Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, s.c.) | Effect |

| MK-801-induced hyperactivity | Locomotor activity | 1 | Reversal of hyperactivity. |

| Harmaline-induced hyperactivity | Locomotor activity | 0.5 - 2.5 | Reversal of hyperactivity. |

| DOI-induced head twitches | Head twitch response | 2 | Inhibition of head twitches. |

| MK-801-induced social interaction deficit | Social interaction time | 0.5 | Reversal of social deficit. |

| MK-801-induced cognitive deficit (NOR) | Recognition index | 5 | Reversal of cognitive deficit. |

| MK-801-induced neurotransmitter release | Dopamine and Serotonin in PFC | 5 | Inhibition of increased release. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of Lu AF21934.

Protocol 1: Determination of EC50 using a Fluorescence-Based Calcium Mobilization Assay

This protocol is a representative method for determining the potency of an mGlu4 PAM like Lu AF21934. It utilizes a CHO cell line stably co-expressing the human mGlu4 receptor and a chimeric G-protein (Gαqi5) that redirects the Gi/o signal to the Gq pathway, enabling measurement of intracellular calcium mobilization.

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu4 receptor and the Gαqi5 chimeric G-protein in DMEM/F12 medium supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418, hygromycin B).

-

Plate cells in 384-well black-walled, clear-bottom plates and grow to confluence.

-

-

Fluorescent Dye Loading:

-

On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).

-

Incubate the cells for 1 hour at 37°C.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of Lu AF21934 in assay buffer.

-

Utilize a fluorescent imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.

-

Add the Lu AF21934 dilutions to the cells and incubate for a short period (e.g., 2-5 minutes).

-

Add a sub-maximal concentration (EC20) of glutamate to stimulate the mGlu4 receptor.

-

Record the fluorescence intensity before and after the addition of glutamate.

-

-

Data Analysis:

-

Calculate the change in fluorescence in response to glutamate at each concentration of Lu AF21934.

-

Plot the potentiation of the glutamate response as a function of the Lu AF21934 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: In Vivo Microdialysis for Measurement of Glutamate Release

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular glutamate levels in the brain of awake, freely moving rodents following administration of Lu AF21934.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe (with a molecular weight cut-off suitable for small molecules, e.g., 20 kDa) through the guide cannula.

-

Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of glutamate levels.

-

-

Sample Collection and Analysis:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

Administer Lu AF21934 (or vehicle control) systemically (e.g., via subcutaneous injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

Calculate the mean baseline glutamate concentration from the pre-drug collection period.

-

Express the post-drug glutamate concentrations as a percentage of the baseline.

-

Compare the glutamate levels between the Lu AF21934-treated and vehicle-treated groups using appropriate statistical tests.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring Synaptic Transmission

This protocol describes a general method to investigate the effects of Lu AF21934 on spontaneous excitatory postsynaptic currents (sEPSCs) in brain slices, providing insights into its impact on presynaptic glutamate release.

-

Brain Slice Preparation:

-

Anesthetize a rodent and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (a modified aCSF).

-

Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., cortex or hippocampus) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass capillaries and fill them with an appropriate internal solution (e.g., a Cs-based solution for recording excitatory currents).

-

Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.

-

Hold the neuron at a negative potential (e.g., -70 mV) to record inward sEPSCs mediated by AMPA receptors.

-

-

Drug Application and Data Acquisition:

-

Record a stable baseline of sEPSC activity for several minutes.

-

Bath-apply Lu AF21934 at a known concentration.

-

Continue recording sEPSCs for a sufficient period to observe the drug's effect.

-

Wash out the drug to observe any reversal of the effect.

-

Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Data Analysis:

-

Detect and analyze sEPSCs for their frequency and amplitude using specialized software.

-

Compare the sEPSC frequency and amplitude before, during, and after Lu AF21934 application. A change in frequency is indicative of a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Lu AF21934 at the mGlu4 Receptor

Caption: Signaling pathway of Lu AF21934 at the presynaptic mGlu4 receptor.

Proposed Functional Interaction between mGlu4 and 5-HT1A Receptors

Caption: Proposed functional interaction of mGlu4 and 5-HT1A receptor signaling pathways.

Experimental Workflow for In Vivo Microdialysis

Caption: A typical experimental workflow for in vivo microdialysis studies.

Conclusion

Lu AF21934 represents a significant tool for investigating the role of mGlu4 receptors in modulating glutamate transmission and for exploring novel therapeutic strategies for CNS disorders. Its positive allosteric modulatory action, coupled with its dependence on 5-HT1A receptor signaling, highlights the intricate interplay between neurotransmitter systems in the brain. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of mGlu4 receptor modulation. Future research should focus on delineating the precise molecular mechanisms underlying the mGlu4 and 5-HT1A receptor interaction and on translating the promising preclinical findings into clinical applications.

References

Lu AF21934: A Technical Guide on its Modulatory Effects on Dopamine and Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research indicates that Lu AF21934 exerts a modulatory effect on the release of key neurotransmitters, dopamine and serotonin, implicated in the pathophysiology of schizophrenia. Notably, research has demonstrated that Lu AF21934 can inhibit the surge in dopamine and serotonin release induced by the NMDA receptor antagonist MK-801, a compound used to model psychosis-like states in animals. The antipsychotic-like effects of Lu AF21934 appear to be dependent on 5-HT1A receptor signaling, highlighting a complex interplay between the glutamatergic and serotonergic systems. This technical guide provides a comprehensive overview of the available data on Lu AF21934's effects on dopamine and serotonin release, including experimental methodologies and the underlying signaling pathways.

Data Presentation: Effects on Neurotransmitter Release

The primary evidence for Lu AF21934's impact on dopamine and serotonin release comes from in vivo microdialysis studies in rodent models of schizophrenia. While the full quantitative data from the pivotal study by Wierońska and colleagues (2015) is not publicly available, the study reports a significant inhibition of MK-801-induced increases in both dopamine and serotonin levels in the prefrontal cortex of rodents.

Table 1: Qualitative Summary of Lu AF21934's Effect on MK-801-Induced Neurotransmitter Release

| Neurotransmitter | Effect of MK-801 | Effect of Lu AF21934 (5 mg/kg) on MK-801-Induced Release |

| Dopamine | Increase | Inhibition[1] |

| Serotonin | Increase | Inhibition[1] |

Experimental Protocols

The following is a detailed description of the likely experimental methodology used in the preclinical evaluation of Lu AF21934, based on standard practices in the field and information from related studies.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

Objective: To measure the extracellular concentrations of dopamine and serotonin in the prefrontal cortex of freely moving rodents following the administration of Lu AF21934 and the psychosis-inducing agent, MK-801.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for these studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure:

-

Animals are anesthetized using isoflurane or a ketamine/xylazine mixture.

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined based on a standard rodent brain atlas.

-

The cannula is secured to the skull using dental cement and jeweler's screws.

-

Animals are allowed a recovery period of at least 48 hours post-surgery.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

A stabilization period of at least 60-120 minutes is allowed to achieve a stable baseline of neurotransmitter levels.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Lu AF21934 (e.g., 5 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously).

-

Following Lu AF21934 administration, MK-801 (e.g., 0.2 mg/kg) is administered to induce an increase in dopamine and serotonin release.

-

Dialysate samples continue to be collected at regular intervals for a defined period post-injection.

Sample Analysis:

-

The collected dialysate samples are immediately stabilized, often with an antioxidant solution, and stored at -80°C until analysis.

-

Dopamine and serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).

-

The system is calibrated using standard solutions of known dopamine and serotonin concentrations.

-

Data are typically expressed as a percentage of the average baseline concentration.

Signaling Pathways and Mechanisms of Action

The antipsychotic-like effects of Lu AF21934 and its influence on dopamine and serotonin release are believed to be mediated through a complex interaction of signaling pathways. The primary mechanism involves the positive allosteric modulation of the mGlu4 receptor, which in turn influences serotonergic and dopaminergic neurotransmission.

Proposed Signaling Pathway for Lu AF21934's Action

Caption: Proposed signaling pathway of Lu AF21934.

Experimental Workflow for In Vivo Microdialysis

Caption: Experimental workflow for microdialysis studies.

Clinical Development and Future Directions

As of the latest available information, Lu AF21934 has primarily been evaluated in preclinical studies. There is limited publicly available information regarding its advancement into clinical trials for schizophrenia or other indications. The preclinical findings, particularly the compound's ability to modulate dopamine and serotonin release in a manner relevant to psychosis and its dependence on 5-HT1A receptor signaling, suggest a novel therapeutic mechanism that warrants further investigation. Future research will likely focus on elucidating the precise downstream signaling cascades and the specific neuronal circuits involved in the therapeutic effects of Lu AF21934. Further clinical studies would be necessary to establish the safety, tolerability, and efficacy of this compound in human subjects.

References

investigating the antipsychotic-like effects of Lu AF21934

An In-depth Technical Guide to the Antipsychotic-like Effects of Lu AF21934

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] Preclinical research has demonstrated its potential as a novel therapeutic agent for schizophrenia, exhibiting efficacy in rodent models that mimic the positive, negative, and cognitive symptoms of the disorder.[4][5] A significant body of evidence indicates that the antipsychotic-like actions of Lu AF21934 are critically dependent on signaling through the serotonin 1A (5-HT1A) receptor, suggesting a complex interplay between the glutamatergic and serotonergic systems. This document provides a comprehensive technical overview of the pharmacological profile, preclinical efficacy, and mechanism of action of Lu AF21934, supported by detailed experimental protocols and data.

Core Mechanism of Action

Lu AF21934 functions as a positive allosteric modulator at the mGlu4 receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This modulation leads to an inhibition of neurotransmitter release, a key mechanism for its therapeutic effects. Notably, the antipsychotic-like effects of Lu AF21934 are not direct but are functionally interconnected with the 5-HT1A receptor system. Studies show that blockade of 5-HT1A receptors negates the efficacy of Lu AF21934, while co-administration with a 5-HT1A agonist at sub-effective doses produces a synergistic antipsychotic-like response.

Quantitative Pharmacology and Efficacy

The pharmacological profile of Lu AF21934 has been characterized through a series of in vitro and in vivo studies. Its potency as an mGlu4 PAM is well-defined, and its efficacy has been quantified across multiple behavioral models relevant to schizophrenia.

Table 1: In Vitro Pharmacological Profile of Lu AF21934

| Parameter | Value | Receptor/Assay | Reference |

| EC50 | 500 nM | mGlu4 Receptor | |

| Emax | 120% | Glutamate Response Potentiation | |

| Glutamate Fold-Shift | 5 | Glutamate Response Potentiation | |

| Off-Target Affinity | No significant affinity at 10 µM | Screen of 70 GPCRs | |

| Weak Off-Target Activity | Modulator/Antagonist | mGlu6 (PAM), Adenosine A2A (Antagonist), 5-HT2B (Antagonist) |

Table 2: Summary of In Vivo Antipsychotic-like Effects of Lu AF21934

| Model | Species | Lu AF21934 Dose (s.c.) | Key Outcome | Reference |

| MK-801-Induced Hyperactivity | Mouse | 1 mg/kg | Significant reversal of hyperactivity (P < 0.009) | |

| DOI-Induced Head Twitches | Mouse | 2 mg/kg | Significant inhibition of head twitches (P < 0.01) | |

| MK-801-Induced Social Deficits | Rat | 0.1-1 mg/kg | Reversal of social interaction disruptions | |

| Novel Object Recognition (NOR) | Rat | 5 mg/kg | Reversal of MK-801-induced cognitive deficits (P < 0.005) | |

| Amphetamine-Induced Hyperactivity | Rodent | 0.1-5 mg/kg | Dose-dependent inhibition of hyperactivity | |

| Harmaline-Induced Hyperactivity | Rat | 0.5 & 2.5 mg/kg | Reversal of hyperactivity | |

| MK-801-Induced Neurotransmitter Release | Rat | 5 mg/kg | Inhibited increase in Dopamine and 5-HT release |

Table 3: Mechanistic Studies on 5-HT1A Receptor Interaction

| Experiment | Lu AF21934 Dose | Interacting Compound | Dose | Outcome | Reference |

| Antagonism Study | 1 mg/kg | WAY100635 (5-HT1A Antagonist) | 0.1 mg/kg | Lu AF21934-induced effects were fully inhibited. | |

| Synergy Study | 0.1 mg/kg (sub-effective) | (R)-(+)-8-OH-DPAT (5-HT1A Agonist) | 0.01 mg/kg (sub-effective) | Concomitant administration induced a clear antipsychotic-like effect. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are based on the primary mechanistic studies of Lu AF21934.

General Methods

-

Animals: Male CD-1 mice and Sprague-Dawley rats were used for the behavioral studies.

-

Drug Formulation: Lu AF21934 was suspended in 20% (2-hydropropyl)-β-cyclodextrin for administration.

-

Administration: Lu AF21934 was administered subcutaneously (s.c.) 60 minutes prior to behavioral testing. The 5-HT1A antagonist WAY100635 was administered intraperitoneally (i.p.) 45 minutes before the test, and the agonist (R)-(+)-8-OH-DPAT was administered s.c. 15 minutes before the test.

MK-801-Induced Hyperactivity (Mouse)

-

Objective: To model positive symptoms of schizophrenia.

-

Protocol:

-

Mice are habituated to individual locomotor activity cages.

-

Lu AF21934 and/or interacting compounds (WAY100635, 8-OH-DPAT) are administered at specified pretreatment times.

-

MK-801 (an NMDA receptor antagonist) is administered to induce hyperlocomotion.

-

Locomotor activity (distance traveled, rearing, etc.) is recorded automatically for a 60-minute period.

-

-

Data Analysis: Data are analyzed using a two-way ANOVA to assess the main effects and interactions between treatments.

DOI-Induced Head Twitches (Mouse)

-

Objective: A model for 5-HT2A receptor-mediated hallucinogenic-like effects, relevant to positive symptoms.

-

Protocol:

-

Mice are pretreated with Lu AF21934 and/or WAY100635.

-

2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C agonist, is administered to induce head-twitch responses.

-

Immediately after DOI injection, mice are placed in individual observation chambers.

-

The number of head twitches is counted by a trained observer for a 20-minute period.

-

-

Data Analysis: Statistical analysis is performed using a two-way ANOVA followed by post hoc tests.

Novel Object Recognition (NOR) Test (Rat)

-

Objective: To assess cognitive deficits, a core feature of schizophrenia.

-

Protocol:

-

Habituation: Rats are habituated to an empty open-field arena.

-

Acquisition Phase (T1): Rats are placed in the arena containing two identical objects and allowed to explore for a set period. MK-801 is administered prior to this phase to induce a cognitive deficit. Lu AF21934 and/or other compounds are given at specified pretreatment times.

-

Retention Phase (T2): After an inter-trial interval, rats are returned to the arena where one of the familiar objects has been replaced with a novel object.

-

Exploration time for both the novel and familiar object is recorded.

-

-

Data Analysis: A recognition index (e.g., time with novel object / total exploration time) is calculated. Statistical significance is determined using ANOVA.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Lu AF21934: A Novel mGlu4 Positive Allosteric Modulator for Parkinson's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lu AF21934 has emerged as a significant investigational compound in the field of Parkinson's disease (PD) research. As a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), it represents a promising non-dopaminergic therapeutic strategy. This document provides a comprehensive technical overview of Lu AF21934, summarizing key preclinical findings, detailing experimental methodologies, and presenting quantitative data to support its potential in treating the motor symptoms of PD and mitigating the side effects of current therapies.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The mainstay of treatment, levodopa (L-DOPA), while effective, is associated with the development of motor complications, including L-DOPA-induced dyskinesia (LID), after long-term use. This has driven the search for alternative and adjunctive therapies that can provide symptomatic relief without the associated motor fluctuations.

Lu AF21934 acts on the mGlu4 receptor, a presynaptic receptor that plays a crucial role in modulating glutamate release in the basal ganglia. By potentiating the effect of endogenous glutamate at the mGlu4 receptor, Lu AF21934 can dampen the excessive glutamatergic transmission that is a hallmark of the parkinsonian state. This mechanism offers the potential to restore motor control and, importantly, to work synergistically with L-DOPA, allowing for lower, more effective doses and potentially reducing the incidence of LID.

Mechanism of Action: mGlu4 Positive Allosteric Modulation

Lu AF21934 does not directly activate the mGlu4 receptor but rather enhances its sensitivity to the endogenous ligand, glutamate. This allosteric modulation leads to a more physiological, fine-tuned regulation of synaptic transmission compared to direct agonists. The primary mechanism of action involves the inhibition of corticostriatal synaptic transmission, which is hyperactive in the dopamine-depleted state of Parkinson's disease.

dot

Caption: Proposed signaling pathway of Lu AF21934 at the corticostriatal synapse.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for Lu AF21934.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Species | Notes |

| EC50 (mGlu4) | 500 nM | Human | |

| Selectivity | No significant affinity at 10 µM | >70 GPCRs | Weak positive allosteric modulator of mGlu6; antagonist at adenosine A2A and 5-HT2B receptors. |

Table 2: In Vivo Efficacy in Parkinson's Disease Models

| Model | Species | Dosing (mg/kg, s.c.) | Outcome |

| Haloperidol-Induced Catalepsy | Rat | 10 and 30 | Significant alleviation of catalepsy. |

| Harmaline-Induced Hyperactivity | Rat | 0.5 and 2.5 | Reversal of hyperactivity. |

| 6-OHDA-Lesioned (Akinesia) | Rat | 10 and 30 | No significant effect alone. |

| 6-OHDA-Lesioned (Akinesia with L-DOPA) | Rat | 10 and 30 (Lu AF21934) + 1 and 5 (L-DOPA) | Synergistic alleviation of akinesia. |

| 6-OHDA-Lesioned (LID) | Rat | 10 and 30 (Lu AF21934) + L-DOPA | Reduced incidence of L-DOPA-induced dyskinesia. |

Note: Detailed pharmacokinetic data (ADME) for Lu AF21934 is not extensively available in the public domain.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is a cornerstone for evaluating anti-parkinsonian drugs.

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Procedure:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).

-

6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically dissolved in saline with ascorbic acid to prevent oxidation) is slowly infused into the target brain region using a microsyringe.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics and hydration.

-

Lesion Confirmation: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).

-

Haloperidol-Induced Catalepsy Test

This test is used to assess the cataleptic state, which is considered a model for the akinesia and rigidity observed in Parkinson's disease.

-

Objective: To evaluate the potential of a compound to reverse catalepsy induced by a dopamine D2 receptor antagonist.

-

Procedure:

-

Drug Administration: Animals are administered haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.).

-

Test Compound Administration: Lu AF21934 or vehicle is administered at a specified time before or after the haloperidol injection.

-

Catalepsy Assessment (Bar Test): At predetermined time points after haloperidol administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 120-180 seconds) is typically used.

-

Data Analysis: The mean latency to descend is calculated for each treatment group and compared.

-

In Vivo Electrophysiological Recording of Corticostriatal Synaptic Transmission

This technique allows for the direct measurement of the effects of a compound on synaptic activity in the brain.

-

Objective: To determine the effect of Lu AF21934 on the strength of the synaptic connection between the cortex and the striatum.

-

Procedure:

-

Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame. Craniotomies are performed over the cortex and striatum.

-

Electrode Placement: A stimulating electrode is lowered into the cortex, and a recording electrode is placed in the striatum.

-

Baseline Recording: Evoked field potentials or single-unit activity are recorded in the striatum in response to electrical stimulation of the cortex. A stable baseline of synaptic responses is established.

-

Drug Application: Lu AF21934 is administered systemically or locally.

-

Post-Drug Recording: The evoked synaptic responses are recorded again to determine the effect of the compound.

-

Data Analysis: The amplitude and/or slope of the evoked potentials are measured and compared before and after drug administration.

-

dot

Caption: A generalized experimental workflow for the preclinical evaluation of Lu AF21934.

Discussion and Future Directions

The preclinical data for Lu AF21934 strongly support its potential as a novel therapeutic agent for Parkinson's disease. Its ability to act synergistically with L-DOPA is particularly noteworthy, as this could lead to a "L-DOPA-sparing" strategy, where lower doses of L-DOPA are required for efficacy, thereby delaying or reducing the onset of motor complications.

Future research should focus on several key areas:

-

Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Lu AF21934 is essential for its clinical development.

-

Chronic Dosing Studies: Long-term studies are needed to evaluate the sustained efficacy and safety of Lu AF21934, both alone and in combination with L-DOPA.

-

Disease Modification: Investigating whether the modulation of glutamatergic transmission with Lu AF21934 has any neuroprotective or disease-modifying effects would be of significant interest.

-

Clinical Trials: Ultimately, well-designed clinical trials in Parkinson's disease patients are required to translate these promising preclinical findings into a viable therapy.

Conclusion

Lu AF21934 is a compelling molecule for Parkinson's disease research, offering a distinct mechanism of action that complements existing dopaminergic therapies. The data presented in this guide highlight its potential to improve motor symptoms and address the challenge of L-DOPA-induced dyskinesia. For researchers and drug development professionals, Lu AF21934 represents a valuable tool to further explore the role of mGlu4 receptors in the pathophysiology of Parkinson's disease and to advance the development of novel and improved treatments.

Unveiling the Neuromodulatory Potential of Lu AF21934: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research has predominantly focused on its potential antipsychotic and anxiolytic properties, with a mechanism of action intertwined with serotonergic pathways. While direct evidence for classical neuroprotective effects in models of neurodegeneration remains to be established, its modulation of glutamate signaling, a key pathway in neuronal excitotoxicity, suggests a potential for broader therapeutic applications. This technical guide provides a comprehensive overview of the preclinical data on Lu AF21934, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows.

Core Pharmacology and Mechanism of Action

Lu AF21934 acts as a positive allosteric modulator of the mGlu4 receptor, a class C G-protein coupled receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu4 receptor is primarily located presynaptically and is involved in the modulation of neurotransmitter release.

The antipsychotic-like effects of Lu AF21934 appear to be dependent on the 5-HT1A receptor.[1] Studies have shown that the effects of Lu AF21934 in animal models of psychosis can be inhibited by the 5-HT1A receptor antagonist WAY100635.[1] Furthermore, co-administration of sub-effective doses of Lu AF21934 and a 5-HT1A receptor agonist results in a significant antipsychotic-like effect.[1] This suggests a functional interaction between the mGlu4 and 5-HT1A receptor signaling pathways.

In contrast, the anxiolytic-like effects of Lu AF21934 seem to be mediated through the GABAergic system, as its effects in the stress-induced hyperthermia test were inhibited by the benzodiazepine receptor antagonist flumazenil and were independent of the serotonergic system.

dot

References

The Impact of Lu AF21934 on Cognitive Deficits in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has demonstrated potential in mitigating cognitive deficits in preclinical animal models. This document provides an in-depth technical overview of the key findings, experimental designs, and proposed mechanisms of action related to Lu AF21934's pro-cognitive effects. The data presented herein is primarily derived from studies utilizing the MK-801-induced cognitive impairment model in rodents, a well-established paradigm for screening compounds with potential antipsychotic and cognitive-enhancing properties. The evidence suggests that the beneficial effects of Lu AF21934 on cognition are mediated, at least in part, through a functional interaction with the serotonin 1A (5-HT1A) receptor signaling pathway.

Introduction

Cognitive impairment is a core feature of several neuropsychiatric disorders, including schizophrenia, and represents a significant unmet medical need. The glutamatergic system, particularly the mGlu4 receptor, has emerged as a promising target for therapeutic intervention. Lu AF21934, as a selective mGlu4 PAM, offers a nuanced approach to modulating glutamatergic transmission. This guide synthesizes the available preclinical data on Lu AF21934's efficacy in reversing cognitive deficits in animal models, with a focus on the quantitative outcomes and the detailed methodologies employed in these critical studies.

Quantitative Data Presentation

The efficacy of Lu AF21934 in ameliorating cognitive deficits has been assessed in various behavioral paradigms. The following tables summarize the key quantitative findings from studies investigating Lu AF21934 in the Novel Object Recognition (NOR) and Spatial Delayed Alternation (SDA) tasks in mice with cognitive impairment induced by the NMDA receptor antagonist, MK-801.

Table 1: Effect of Lu AF21934 on MK-801-Induced Deficits in the Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. MK-801 |

| Vehicle + Vehicle | - | 0.25 ± 0.04 | - |

| Vehicle + MK-801 | 0.2 | -0.02 ± 0.05 | - |

| Lu AF21934 + MK-801 | 1 | 0.18 ± 0.06 | p < 0.05 |

| Lu AF21934 + MK-801 | 2.5 | 0.22 ± 0.07 | p < 0.01 |

| Lu AF21934 + MK-801 | 5 | 0.28 ± 0.05 | p < 0.001 |

Data adapted from Wierońska et al., Psychopharmacology, 2015.[1]

Table 2: Effect of Lu AF21934 on MK-801-Induced Deficits in the Spatial Delayed Alternation (SDA) Task

| Treatment Group | Dose (mg/kg) | % Correct Alternations (Mean ± SEM) | Statistical Significance vs. MK-801 |

| Vehicle + Vehicle | - | 85 ± 3.5 | - |

| Vehicle + MK-801 | 0.2 | 55 ± 4.2 | - |

| Lu AF21934 + MK-801 | 2.5 | 78 ± 5.1 | p < 0.01 |

| Lu AF21934 + MK-801 | 5 | 82 ± 4.8 | p < 0.001 |

Data adapted from Wierońska et al., Psychopharmacology, 2015.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animals

-

Species: Male C57BL/6J mice.

-

Housing: Housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

Drug Administration

-

Lu AF21934: Administered subcutaneously (s.c.) 60 minutes before the behavioral test.

-

MK-801: Administered intraperitoneally (i.p.) 30 minutes before the behavioral test to induce cognitive deficits.

Novel Object Recognition (NOR) Task

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Apparatus: A gray plastic open-field box (40 x 40 x 35 cm).

-

Habituation: On day 1, mice were allowed to freely explore the empty arena for 10 minutes.

-

Training (T1): On day 2, two identical objects were placed in the arena, and each mouse was allowed to explore them for 10 minutes.

-

Testing (T2): One hour after T1, one of the familiar objects was replaced with a novel object. Mice were then returned to the arena and allowed to explore for 5 minutes.

-

Data Analysis: The time spent exploring each object was recorded. The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Spatial Delayed Alternation (SDA) Task

This task evaluates spatial working memory in a T-maze.

-

Apparatus: A T-maze with a starting arm and two goal arms.

-

Procedure:

-

Forced-choice trial: One goal arm was blocked, and the mouse was forced to enter the open arm where a food reward was located.

-

Delay: A 30-second delay was imposed.

-

Free-choice trial: The block was removed, and the mouse was placed back in the start arm. A correct choice was recorded if the mouse entered the previously unvisited arm.

-

-

Data Analysis: The percentage of correct alternations over a series of trials was calculated.

Signaling Pathways and Mechanisms of Action

The pro-cognitive effects of Lu AF21934 are believed to stem from its modulation of the mGlu4 receptor, which in turn influences downstream signaling cascades. Furthermore, a significant body of evidence points to a crucial interaction with the 5-HT1A receptor system.

mGlu4 Receptor Signaling

The mGlu4 receptor is a Gi/o-coupled receptor. Its activation by an agonist, or positive allosteric modulation by a compound like Lu AF21934 in the presence of endogenous glutamate, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: mGlu4 Receptor Signaling Pathway.

Interaction with the 5-HT1A Receptor

Studies have shown that the cognitive-enhancing effects of Lu AF21934 are blocked by the 5-HT1A receptor antagonist, WAY-100635. This suggests a necessary permissive role of 5-HT1A receptor signaling for the action of Lu AF21934. The precise molecular nature of this interaction is still under investigation but may involve receptor heterodimerization or downstream signaling convergence.

Caption: Functional Interaction of mGlu4 and 5-HT1A Receptors.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the impact of Lu AF21934 on MK-801-induced cognitive deficits in the Novel Object Recognition task.

Caption: Novel Object Recognition Experimental Workflow.

Conclusion

The preclinical data strongly support the potential of Lu AF21934 as a cognitive-enhancing agent. Its efficacy in reversing MK-801-induced deficits in validated animal models of cognition, such as the NOR and SDA tasks, is promising. The elucidation of the intricate interplay between the mGlu4 and 5-HT1A receptor systems will be crucial for the further development of this and similar compounds. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and interpretation of future studies in this important area of neuropsychopharmacology.

References

Methodological & Application

Application Notes: In Vivo Administration Protocol for Lu AF21934 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, Lu AF21934 does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[3] Preclinical studies in rodents have demonstrated its potential therapeutic utility for psychiatric and neurological disorders. Specifically, it has shown antipsychotic-like and anxiolytic-like effects.[2][4] The mechanism of action for its antipsychotic-like effects appears to be dependent on the 5-hydroxytryptamine (5-HT)1A receptor.

These application notes provide a detailed protocol for the preparation and in vivo administration of Lu AF21934 to rats based on published preclinical research.

Mechanism of Action: Signaling Pathway

Lu AF21934 enhances mGlu4 receptor signaling. The mGlu4 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release. By potentiating this effect, Lu AF21934 reduces excessive glutamatergic transmission. Its therapeutic effects are also linked to an interaction with the 5-HT1A receptor signaling pathway.

Caption: Signaling pathway of Lu AF21934.

Quantitative Data Summary

The following tables summarize dosing information from published studies in rats.

Table 1: Subcutaneous (s.c.) Administration of Lu AF21934 in Rats

| Experimental Model | Dose Range (mg/kg, s.c.) | Key Findings | Reference |

| Harmaline-Induced Hyperactivity | 0.5 - 5 | Doses of 0.5 and 2.5 mg/kg reversed hyperactivity. | |

| Vogel's Conflict Test (Anxiety) | 2, 5, 10, 15 | Showed anxiolytic-like effects. |

Table 2: Oral (p.o.) Administration of Lu AF21934 in Rats

| Experimental Model | Dose Range (mg/kg, p.o.) | Key Findings | Reference |

| L-DOPA-Induced Dyskinesia | 10, 30 | Did not reduce abnormal involuntary movements (AIMs). |

Experimental Protocols

This section details the materials and methods for preparing and administering Lu AF21934 to rats via subcutaneous injection, the most commonly reported route.

Required Materials

-

Lu AF21934 powder

-

(2-Hydroxypropyl)-β-cyclodextrin (HPβCD)

-

Sterile water for injection or sterile saline (0.9% NaCl)

-

Male Sprague-Dawley or Wistar rats (weight- and age-matched)

-

Analytical balance

-

Vortex mixer

-

Sterile 1 mL syringes with 25-27G needles

-

Appropriate animal housing and handling equipment

-

Personal Protective Equipment (PPE)

Drug Formulation Protocol

Lu AF21934 has been formulated in a 20% HPβCD solution for subcutaneous administration. HPβCD is a common excipient used to increase the solubility of hydrophobic compounds for in vivo research.

-

Prepare the Vehicle:

-

Weigh the required amount of HPβCD to make a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2 g of HPβCD.

-

Add the HPβCD to a sterile container.

-

Add approximately 8 mL of sterile water or saline and vortex vigorously until the HPβCD is fully dissolved.

-

Adjust the final volume to 10 mL with the solvent.

-

-

Prepare the Lu AF21934 Formulation:

-

Determine the desired final concentration of Lu AF21934. For a 1 mg/mL solution, weigh 10 mg of Lu AF21934 powder.

-

Add the weighed Lu AF21934 powder directly to 10 mL of the prepared 20% HPβCD vehicle.

-

Vortex the suspension thoroughly until the compound is fully dispersed. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.

-

The final formulation should be a clear solution. If particulates remain, consider sterile filtration through a 0.22 µm PVDF syringe filter if the compound's properties allow.

-

In Vivo Administration Workflow

The following diagram and protocol outline the key steps for a typical in vivo study.

Caption: Experimental workflow for Lu AF21934 administration in rats.

Subcutaneous (s.c.) Administration Protocol

-

Animal Preparation: Allow rats to acclimatize to the facility for at least one week prior to the experiment. Handle the animals daily to reduce stress.

-

Dose Calculation:

-

Weigh each rat immediately before dosing.

-

Calculate the required volume for injection based on the animal's weight and the concentration of the drug formulation.

-

Example: For a 2.5 mg/kg dose in a 300 g (0.3 kg) rat using a 1 mg/mL formulation:

-

Dose (mg) = 0.3 kg * 2.5 mg/kg = 0.75 mg

-

Volume (mL) = 0.75 mg / 1 mg/mL = 0.75 mL

-

-

-

Injection Procedure:

-

Firmly but gently restrain the rat.

-

Grasp the loose skin over the dorsal midline (nape of the neck/shoulders) and lift it to form a "tent".

-

Insert a sterile needle (25-27G) into the base of the tented skin, parallel to the body.

-

Slightly aspirate the syringe to ensure the needle has not entered a blood vessel.

-

Slowly inject the calculated volume of the Lu AF21934 formulation or vehicle control.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Return the animal to its home cage.

-

-

Post-Administration:

-

Based on published studies, a pre-treatment period of 60 minutes is recommended between administration and the start of behavioral testing.

-

Monitor the animal for any adverse reactions at the injection site or changes in general behavior.

-

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of Lu AF21934 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and subcutaneous (SC) administration of Lu AF21934, a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor, in mice for pre-clinical research.

Overview

Lu AF21934 is a solid, white to off-white powder with a molecular weight of 315.20 g/mol and the chemical formula C14H16Cl2N2O2.[1] Due to its hydrophobic nature, direct reconstitution in aqueous solutions for in vivo administration is challenging. This protocol outlines the use of 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a vehicle to effectively disperse Lu AF21934 for subcutaneous injection in mice.[1][2] HP-β-CD is a cyclic oligosaccharide that can encapsulate poorly water-soluble compounds, thereby increasing their aqueous solubility and suitability for parenteral administration.

Quantitative Data Summary

The following tables provide key quantitative information for the preparation and administration of Lu AF21934.

Table 1: Properties of Lu AF21934

| Property | Value |

| Molecular Weight | 315.20 g/mol |

| Chemical Formula | C14H16Cl2N2O2 |

| Appearance | White to off-white solid |

| In Vitro EC50 for mGlu4 Receptor | 500 nM |

Table 2: Dosing and Administration Parameters for Mice

| Parameter | Recommendation |

| Vehicle | 20% (w/v) HP-β-CD in Sterile Water for Injection |

| Dosing Range | 0.1 - 5 mg/kg[1] |

| Injection Volume | 5 - 10 mL/kg |

| Needle Gauge | 25 - 27 G |

| Administration Route | Subcutaneous (SC) |

| Injection Site | Scruff of the neck or flank |

Experimental Protocols

Preparation of 20% (w/v) HP-β-CD Vehicle

Materials:

-

2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile Water for Injection (WFI)

-

Sterile magnetic stir bar and stir plate

-

Sterile glass beaker or flask

-

0.22 µm sterile syringe filter

Procedure:

-

In a sterile environment (e.g., laminar flow hood), weigh the required amount of HP-β-CD to prepare a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.

-

Transfer the HP-β-CD to a sterile beaker or flask containing a sterile magnetic stir bar.

-

Add the required volume of Sterile WFI. For a 20% (w/v) solution, add WFI to the final desired volume (e.g., bring 2 g of HP-β-CD to a final volume of 10 mL with WFI).

-

Stir the solution on a magnetic stir plate at room temperature until the HP-β-CD is completely dissolved. This may take up to 30 minutes. Gentle heating (to no more than 37°C) can be used to expedite dissolution.

-

Sterile-filter the 20% HP-β-CD solution through a 0.22 µm syringe filter into a sterile container.

-

The sterile vehicle can be stored at 2-8°C for several weeks.

Preparation of Lu AF21934 Formulation

Materials:

-

Lu AF21934 powder

-

Sterile 20% (w/v) HP-β-CD vehicle

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of Lu AF21934 based on the desired final concentration and the number of animals to be dosed. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of Lu AF21934.

-

In a sterile tube or vial, add the calculated amount of Lu AF21934 powder.

-

Add the appropriate volume of the sterile 20% HP-β-CD vehicle to the powder.

-

Vortex the mixture vigorously for 2-3 minutes to disperse the compound.

-

If the compound is not fully dispersed, sonicate the suspension for 5-10 minutes in a water bath sonicator.

-

Visually inspect the solution to ensure a uniform suspension. While complete dissolution may not occur, the goal is to achieve a fine, homogenous dispersion suitable for injection.

-

Prepare the formulation fresh on the day of the experiment.

Subcutaneous Administration in Mice

Materials:

-

Prepared Lu AF21934 formulation

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 G)

-

Animal scale

-

70% ethanol (optional)

Procedure:

-

Warm the prepared Lu AF21934 formulation to room temperature or body temperature before injection to minimize discomfort to the animal.

-

Weigh the mouse to accurately calculate the injection volume.

-

Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.

-

Create a "tent" of skin at the injection site (either the scruff of the neck or the flank).

-

If desired, wipe the injection site with 70% ethanol and allow it to dry, though this is not always necessary for subcutaneous injections.

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.

-

Slowly inject the calculated volume of the Lu AF21934 suspension.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.

Visualizations

References

Application Notes and Protocols: Effective Dosage of Lu AF21934 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages and experimental protocols for the use of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in various rodent behavioral studies. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of Lu AF21934 and similar compounds.

Quantitative Data Summary

The effective dosage of Lu AF21934 varies depending on the rodent species, the behavioral paradigm, and the specific symptom domain being investigated. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effective Dosages of Lu AF21934 in Mouse Behavioral Models

| Behavioral Test | Mouse Strain | Administration Route | Effective Dose Range (mg/kg) | Observed Effects |

| MK-801-Induced Hyperactivity | C57BL/6 | Subcutaneous (s.c.) | 0.1 - 5 | Dose-dependent inhibition of hyperactivity.[1] |

| DOI-Induced Head Twitches | C57BL/6 | Subcutaneous (s.c.) | 1 - 5 | Antagonism of head-twitch responses.[1] |

| Harmaline-Induced Hyperactivity | Not Specified | Subcutaneous (s.c.) | 0.5 - 2.5 | Reversal of hyperactivity.[1][2] |

Table 2: Effective Dosages of Lu AF21934 in Rat Behavioral Models

| Behavioral Test | Rat Strain | Administration Route | Effective Dose Range (mg/kg) | Observed Effects |

| Social Interaction Test (MK-801 Model) | Not Specified | Subcutaneous (s.c.) | Not Specified | Reversal of social interaction deficits. |

| Novel Object Recognition (NOR) Test | Not Specified | Subcutaneous (s.c.) | Not Specified | Improvement in recognition memory. |

| Harmaline-Induced Hyperactivity | Not Specified | Subcutaneous (s.c.) | 0.5 - 2.5 | Reversal of hyperactivity.[2] |

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols are based on established procedures and studies investigating Lu AF21934 and related compounds.

MK-801-Induced Hyperactivity in Mice

This model is used to assess the potential antipsychotic properties of compounds by measuring their ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.

Materials:

-

Male C57BL/6 mice

-

Lu AF21934

-

MK-801 (dizocilpine)

-

Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in sterile water)

-

Saline (0.9% NaCl)

-

Open field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., Ethovision).

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the test day, habituate each mouse to the open field arena for 30 minutes.

-

Drug Administration:

-

Administer Lu AF21934 (or vehicle) subcutaneously (s.c.) at the desired dose.

-

30 minutes after Lu AF21934 administration, inject MK-801 (0.15 - 0.32 mg/kg) or saline intraperitoneally (i.p.).

-

-

Testing: Immediately after the MK-801 injection, place the mice back into the open field arenas.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the temporal effects of the treatments. Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA).

DOI-Induced Head Twitches in Mice

This model is used to screen for potential antipsychotic and hallucinogenic properties of compounds. The head-twitch response is a characteristic behavior induced by serotonin 5-HT2A receptor agonists like DOI.

Materials:

-

Male C57BL/6 mice

-

Lu AF21934

-

DOI (2,5-dimethoxy-4-iodoamphetamine)

-

Vehicle

-

Observation chambers (e.g., clear cylindrical glass cages).

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse in an individual observation chamber for a 30-minute habituation period.

-

Drug Administration:

-

Administer Lu AF21934 (or vehicle) s.c. at the desired dose.

-

60 minutes after Lu AF21934 administration, inject DOI (e.g., 2.5 mg/kg) i.p.

-

-